2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The benzyloxy group is then introduced via nucleophilic substitution reactions, and the ethanone moiety is incorporated through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Catalysts and reagents used in the synthesis must be chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways and interactions involving pyrrolo[3,4-b]pyridine derivatives.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industry: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of the target and influencing biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-b]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Benzyloxy derivatives: Compounds with a benzyloxy group may exhibit similar chemical reactivity and applications.
Ethanone derivatives: Compounds containing the ethanone moiety can undergo similar chemical reactions.
Uniqueness
2-(benzyloxy)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolo[3,4-b]pyridine core, benzyloxy group, and ethanone moiety allows for diverse applications and reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-phenylmethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(12-20-11-13-5-2-1-3-6-13)18-9-14-7-4-8-17-15(14)10-18/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYYKXOVIKPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)COCC3=CC=CC=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.